3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid
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Overview
Description
3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid typically involves the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the pyridine ring. The reaction conditions usually require refluxing the mixture in ethanol for several hours to achieve a good yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-cyano-2-oxo-3H-pyridine-5-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-methyl-2-oxo-3H-pyridine-5-carboxylic acid: Similar structure but lacks the cyano group at the 3-position.
2-oxo-3H-pyridine-5-carboxylic acid: Similar structure but lacks both the cyano and methyl groups.
Uniqueness
3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
3-cyano-6-methyl-2-oxo-3H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2,5H,1H3,(H,12,13) |
InChI Key |
MKBWFJLVPDUZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=C1C(=O)O)C#N |
Origin of Product |
United States |
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